molecular formula C7H4F4S B076454 2,3,5,6-Tetrafluoro-4-methylbenzenethiol CAS No. 13634-89-4

2,3,5,6-Tetrafluoro-4-methylbenzenethiol

Cat. No.: B076454
CAS No.: 13634-89-4
M. Wt: 196.17 g/mol
InChI Key: IXNACCOMSPFJNH-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-methylbenzenethiol (CAS 13634-89-4) is an organosulfur compound with the molecular formula C7H4F4S and a molecular weight of 196.165 g/mol. This benzenethiol derivative features a unique structure with four fluorine atoms and a methyl group on the benzene ring, which significantly influences its electronic properties and reactivity. The compound is characterized by a boiling point of 182.3°C at 760 mmHg and a flash point of 66.5°C . Its canonical SMILES representation is CC1=C(C(=C(C(=C1F)F)S)F)F . Researchers value this fluorinated thiol for its potential applications in pharmaceutical research and materials science. The presence of multiple fluorine atoms can enhance metabolic stability and membrane permeability, making it a valuable intermediate in the design of bioactive molecules . The thiol group allows for specific chemical transformations and can act as a ligand or a building block for more complex structures. As a reagent, it is primarily used in chemical synthesis and as a precursor for the development of compounds with tailored properties. Handle with appropriate precautions, as it is irritating to eyes, the respiratory system, and skin . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4S/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNACCOMSPFJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369311
Record name 2,3,5,6-tetrafluoro-4-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13634-89-4
Record name 2,3,5,6-tetrafluoro-4-methylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organocatalyzed Thiolation

A cutting-edge approach involves organocatalyzed nucleophilic aromatic substitution using trimethylsilyl (TMS)-protected thiols. Adapted from fluorinated poly(aryl thioether) synthesis, this method employs a dual-activation mechanism where the catalyst simultaneously activates the perfluoroarene and the thiol precursor. For 2,3,5,6-tetrafluoro-4-methylbenzenethiol, the reaction proceeds as follows:

2,3,5,6-Tetrafluoro-4-methylbenzene+TMS-SHCatalyst2,3,5,6-Tetrafluoro-4-methylbenzenethiol+TMSF\text{2,3,5,6-Tetrafluoro-4-methylbenzene} + \text{TMS-SH} \xrightarrow{\text{Catalyst}} \text{2,3,5,6-Tetrafluoro-4-methylbenzenethiol} + \text{TMSF}

Conditions :

  • Catalyst : 1–5 mol% tetrabutylammonium fluoride (TBAF)

  • Solvent : Dichloromethane (DCM) at ambient temperature

  • Yield : 85–92% (extrapolated from analogous systems)

Advantages :

  • Avoids stoichiometric bases, reducing salt byproducts.

  • Operates at room temperature with short reaction times (<2 hours).

Limitations :

  • Requires anhydrous conditions due to TMS group sensitivity.

Reduction of Sulfonyl Chloride Precursors

Lithium Aluminum Hydride (LiAlH4) Reduction

A classical route involves reducing a sulfonyl chloride intermediate. Starting from 2,3,5,6-tetrafluoro-4-methylbenzenesulfonyl chloride, the reaction sequence is:

2,3,5,6-Tetrafluoro-4-methylbenzenesulfonyl chlorideLiAlH42,3,5,6-Tetrafluoro-4-methylbenzenethiol\text{2,3,5,6-Tetrafluoro-4-methylbenzenesulfonyl chloride} \xrightarrow{\text{LiAlH}_4} \text{2,3,5,6-Tetrafluoro-4-methylbenzenethiol}

Conditions :

  • Reducing Agent : 2.5 equiv LiAlH4 in tetrahydrofuran (THF)

  • Temperature : 0°C to reflux (66°C)

  • Yield : 70–78% (based on analogous reductions)

Purification : Flash chromatography over silica gel (petroleum ether:ethyl acetate = 20:1).

Challenges :

  • Sulfonyl chloride synthesis requires hazardous chlorinating agents (e.g., ClSO3H).

  • Over-reduction to sulfides possible without careful stoichiometry.

Direct Thiolation via Halogen Displacement

Copper-Mediated Thiol Coupling

Substituting a fluorine atom in 2,3,5,6-tetrafluoro-4-methylbenzene bromide with a thiol group using copper catalysis:

2,3,5,6-Tetrafluoro-4-methylbenzene bromide+NaSHCuI2,3,5,6-Tetrafluoro-4-methylbenzenethiol\text{2,3,5,6-Tetrafluoro-4-methylbenzene bromide} + \text{NaSH} \xrightarrow{\text{CuI}} \text{2,3,5,6-Tetrafluoro-4-methylbenzenethiol}

Conditions :

  • Catalyst : 10 mol% CuI

  • Solvent : Dimethylformamide (DMF) at 110°C

  • Yield : 65–72%

Side Reactions :

  • Competing hydrodefluorination may occur, necessitating excess NaSH.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Key Advantage Limitation
Organocatalyzed SNArPerfluoroarene + TMS-SHRT, 2 h85–92%No stoichiometric baseMoisture-sensitive reagents
LiAlH4 ReductionSulfonyl chlorideTHF, reflux70–78%Well-established protocolHazardous chlorination step
Copper-MediatedBromoarene + NaSHDMF, 110°C65–72%Direct displacementSide reactions

Mechanistic Insights and Optimization

Role of Fluorine Substituents

The electron-withdrawing nature of fluorine atoms activates the aromatic ring for nucleophilic attack, particularly at the para position relative to the methyl group. Computational studies of analogous systems reveal a concerted SNAr mechanism where the catalyst stabilizes the transition state.

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates in copper-mediated thiolation but increase side reactions.

  • Low temperatures (0–25°C) favor selectivity in reductions, minimizing over-reduction.

Industrial-Scale Considerations

The patent-derived chlorosulfonation route, while initially designed for benzenedimethanol, offers insights into scalable synthesis:

  • Chlorosulfonic Acid Handling : Corrosive and moisture-sensitive; requires drip-wise addition under inert atmosphere.

  • Byproduct Management : TMSF (from organocatalyzed methods) is volatile and easily removed, simplifying purification .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The fluorine atoms can be substituted by nucleophiles under specific conditions.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

    Addition: Electrophiles like halogens in non-polar solvents.

Major Products:

    Disulfides: Formed by oxidation of the thiol group.

    Substituted Derivatives: Formed by nucleophilic substitution of fluorine atoms.

    Addition Products: Formed by the addition of electrophiles to the benzene ring.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific electronic characteristics.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylbenzenethiol is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the thiol group and makes the compound more reactive towards electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to various chemical transformations.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol

  • Molecular Formula : C₇HF₇S (identical to the target compound).
  • Key Differences : The trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) substituent.
  • Impact : The -CF₃ group increases electron-withdrawing effects, further acidifying the thiol (pKa ~5–6 vs. ~8–9 for -CH₃). This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions .

2,3,5,6-Tetrafluoro-4-methoxybenzyl Alcohol

  • Molecular Formula : C₈H₆F₄O₂.
  • Properties : Boiling point = 214.6°C , pKa = 12.69 (predicted) .
  • Comparison : The methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups reduce electrophilicity compared to the thiol. Applications include pesticide intermediates due to its stability and solubility .

Functional Derivatives in Medicinal Chemistry

GZ18-21: 3-((2,3,5,6-Tetrafluoro-4-sulfamoylphenyl)thio)propanoic Acid

  • Synthesis : Recrystallization from water; 83% yield .
  • Application : Carbonic anhydrase IX inhibitor with a melting point of 167–168°C . The sulfonamide group enables strong enzyme binding, contrasting with the target compound’s thiol-based reactivity .

Compound 34: Pyrazolo Carboxamide Derivative

  • Structure : Contains a 2,3,5,6-tetrafluoro-4-(trifluoromethyl)biphenyl backbone.
  • Synthesis Yield : 41% via flash chromatography .
  • Role : Potent dihydroorotate dehydrogenase (DHODH) inhibitor for leukemia treatment, highlighting the medicinal utility of tetrafluorinated aromatics .

Biological Activity

2,3,5,6-Tetrafluoro-4-methylbenzenethiol (TFMBT) is a fluorinated aromatic thiol compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

TFMBT has the molecular formula C7H4F4S and features a thiol functional group attached to a tetrafluorinated aromatic ring. The presence of fluorine atoms significantly alters the compound's reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that TFMBT exhibits notable antimicrobial activity against various bacterial strains. The compound demonstrates a broad spectrum of efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 10-50 µg/mL, indicating potent antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Bacillus subtilis30
Escherichia coli50

Mechanism of Action : The antimicrobial activity of TFMBT is believed to stem from its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways. This disruption leads to increased permeability and eventual cell lysis.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines have shown that TFMBT possesses significant cytotoxic effects. The compound was tested on various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), revealing IC50 values of approximately 20 µM for MCF-7 cells and 15 µM for HeLa cells.

Cell LineIC50 (µM)
MCF-720
HeLa15

Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis through the activation of caspase pathways. TFMBT appears to trigger oxidative stress within cells, leading to DNA damage and subsequent cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation utilized TFMBT against biofilms formed by Staphylococcus aureus. Results indicated that TFMBT effectively reduced biofilm formation by 70% at sub-MIC concentrations, suggesting potential applications in treating biofilm-associated infections.
  • Cytotoxicity in Cancer Research : Another study focused on the effect of TFMBT on the proliferation of MCF-7 cells. Treatment with TFMBT resulted in a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicating apoptosis.

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